molecular formula C5H8N2O3 B1588267 (S)-3-(Hydroxymethyl)piperazine-2,5-dione CAS No. 52661-98-0

(S)-3-(Hydroxymethyl)piperazine-2,5-dione

Cat. No. B1588267
CAS RN: 52661-98-0
M. Wt: 144.13 g/mol
InChI Key: MOWMPSYJSYTSSM-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-(Hydroxymethyl)piperazine-2,5-dione, also known as 3-hydroxymethylpiperazine-2,5-dione, is a versatile molecule that has been used in a variety of scientific research applications. It is a cyclic dione, which is a type of heterocyclic compound containing two oxygen atoms attached to a ring structure, and is composed of three nitrogen, two oxygen, and five carbon atoms. This molecule has been found to have many uses in research, including as a substrate for enzymes, a reagent for organic synthesis, and a precursor for the synthesis of other compounds.

Scientific Research Applications

The VasFluidics system can modulate fluid compositions via spatially-different reactions between fluids and channel walls . This is quite different from traditional fluidic systems, where channel walls are typically impermeable . The technique combines 3D printing and self-assembly of soft materials .

This research has promising applications, especially for designing microtubule structures and bioinks . It has great potential to be combined with cell engineering to develop artificial blood vessel models, which are expected to be used in biomedical applications, such as organ-on-chip and organoids .

  • Hybrid Materials for Piezoelectric Energy Harvesting and Conversion : This book provides a systematic analysis of hybrid piezoelectric materials and their applications. It covers inorganic, organic, and hybrid piezoelectric materials, their importance in enhancing the piezoelectric response, and their potential use in energy harvesting and conversion .

  • MBE-Grown Two-Dimensional Transition Metal Dichalcogenides : This research focuses on exploring the potential of 2D transition metal dichalcogenides (TMDs) through molecular beam epitaxy (MBE) synthesis. The research targets two specific applications: creating above-room-temperature ferromagnets by doping magnetic impurities in monolayer TMDs, and developing near-unity light absorbers using TMD-based heterostructures .

  • Infrared Lamp : Infrared lamps, particularly those developed with quartz halogen linear lamps, can generate high power density up to 200 watts/inch of lamp, which is useful for industrial heating, drying, and processing applications .

properties

IUPAC Name

(3S)-3-(hydroxymethyl)piperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O3/c8-2-3-5(10)6-1-4(9)7-3/h3,8H,1-2H2,(H,6,10)(H,7,9)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWMPSYJSYTSSM-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(C(=O)N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)N[C@H](C(=O)N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428621
Record name CYCLO(-GLY-SER)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-(Hydroxymethyl)piperazine-2,5-dione

CAS RN

52661-98-0
Record name CYCLO(-GLY-SER)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-(Hydroxymethyl)piperazine-2,5-dione
Reactant of Route 2
(S)-3-(Hydroxymethyl)piperazine-2,5-dione
Reactant of Route 3
(S)-3-(Hydroxymethyl)piperazine-2,5-dione
Reactant of Route 4
(S)-3-(Hydroxymethyl)piperazine-2,5-dione
Reactant of Route 5
(S)-3-(Hydroxymethyl)piperazine-2,5-dione
Reactant of Route 6
(S)-3-(Hydroxymethyl)piperazine-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.